molecular formula C18H13NO5S2 B2457596 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid CAS No. 853903-77-2

2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B2457596
CAS No.: 853903-77-2
M. Wt: 387.42
InChI Key: UTODQUACKLHOJH-NVNXTCNLSA-N
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Description

2-Hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid is a synthetic compound that has drawn interest in the scientific community due to its unique structure and potential applications. Its molecular structure comprises a benzoic acid core with substituents that include a methoxyphenyl group and a thiazolidine-4-one ring. This combination confers unique chemical properties and makes it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid, researchers typically start with an appropriately substituted benzoic acid and a 4-oxo-2-sulfanylidene-1,3-thiazolidine derivative. The synthetic procedure generally involves:

  • Condensation Reactions: : Using a base such as sodium hydroxide to facilitate the condensation between the benzoic acid and the thiazolidine derivative.

  • Dehydration: : Acetic anhydride or a similar dehydrating agent might be used to promote the formation of the methoxyphenyl group.

  • Temperature Control: : Maintaining the reaction mixture at an elevated temperature (around 80-100°C) ensures the completion of the reaction.

Industrial Production Methods

For industrial-scale production, the process needs to be cost-effective and efficient. Industrial methods may include:

  • Batch Processing: : Utilizing large reactors where all reagents are combined and the reaction proceeds under controlled conditions.

  • Flow Chemistry: : Implementing continuous flow reactors for better heat and mass transfer, thus improving reaction efficiency and product yield.

  • Purification: : Employing crystallization and chromatography techniques to purify the final product to the desired specification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly affecting the thiazolidine ring and the methoxyphenyl group.

  • Reduction: : Reduction reactions may target the carbonyl group on the thiazolidine ring.

  • Substitution: : Various substituents on the benzoic acid or the thiazolidine ring can be substituted via electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Halogenating agents (e.g., chlorine gas), organometallic compounds (e.g., Grignard reagents).

Major Products

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Conversion of carbonyl groups to alcohols or alkanes.

  • Substitution: : Varied based on the substituents introduced (e.g., halogenated benzoic acids).

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various functional group modifications, making it useful in creating derivatives for different purposes.

Biology

The compound exhibits potential biological activity, including antimicrobial and antifungal properties. Researchers study its interactions with bacterial and fungal cells to develop new pharmaceuticals.

Medicine

In medicine, its unique structure enables the exploration of new therapeutic agents. Studies might focus on its anti-inflammatory or anticancer potential, utilizing its chemical framework to design effective drugs.

Industry

In industry, this compound might be used in the production of advanced materials or as a catalyst in specific reactions. Its stability and reactivity profile make it suitable for diverse industrial applications.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : Targets might include enzymes, receptors, or cellular structures.

  • Pathways Involved: : Depending on its application, it might modulate signaling pathways, interfere with metabolic processes, or alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxybenzoic Acid: : Also a benzoic acid derivative but lacks the thiazolidine ring.

  • Thiazolidinediones: : Have a similar thiazolidine ring but differ in the attached functional groups.

  • Methoxyphenyl Derivatives: : Compounds with a methoxyphenyl group but different core structures.

Uniqueness

What sets 2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid apart is its combination of a benzoic acid core with a thiazolidine ring and a methoxyphenyl group. This unique combination provides a versatile platform for chemical modifications and various applications in research and industry.

Properties

IUPAC Name

2-hydroxy-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO5S2/c1-24-12-5-2-10(3-6-12)8-15-16(21)19(18(25)26-15)11-4-7-13(17(22)23)14(20)9-11/h2-9,20H,1H3,(H,22,23)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTODQUACKLHOJH-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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